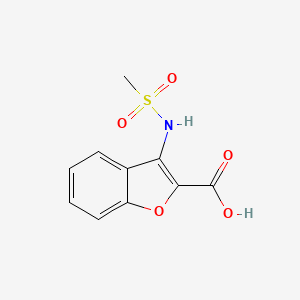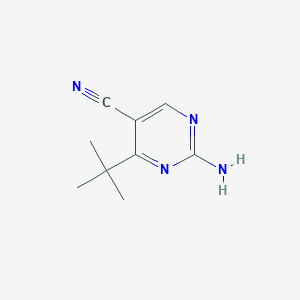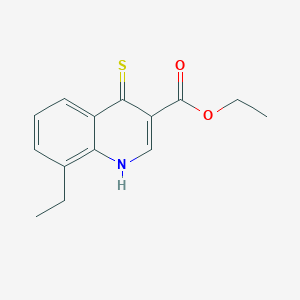
(Z)-4-(4-Hydroxy-3,5-dimethoxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-(4-羟基-3,5-二甲氧基苄叉基)-1,2-二甲基-1H-咪唑-5(4H)-酮: 是一种合成的有机化合物,以其独特的化学结构和在各个科学研究领域中的潜在应用而闻名。该化合物具有连接到咪唑环的苄叉基,苯环上带有羟基和甲氧基取代基。
准备方法
合成路线和反应条件
合成(Z)-4-(4-羟基-3,5-二甲氧基苄叉基)-1,2-二甲基-1H-咪唑-5(4H)-酮通常涉及在碱性条件下将4-羟基-3,5-二甲氧基苯甲醛与1,2-二甲基咪唑-5-酮缩合。该反应通常在氢氧化钠或碳酸钾等碱的存在下进行,并且反应混合物被加热以促进所需产物的形成。
工业生产方法
这种化合物的工业生产方法可能涉及类似的合成路线,但在更大规模上进行。使用连续流反应器和优化的反应条件可以提高生产过程的效率和产率。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,特别是在羟基处,导致形成醌衍生物。
还原: 还原反应可以针对咪唑环或苄叉基,导致形成还原衍生物。
取代: 苯环上的甲氧基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 胺或硫醇等亲核试剂可以在碱性或酸性条件下用于取代反应。
主要形成的产物
氧化: 醌衍生物。
还原: 还原的咪唑或苄叉基衍生物。
取代: 具有各种取代基取代甲氧基的官能化苯衍生物。
科学研究应用
化学
在化学中,(Z)-4-(4-羟基-3,5-二甲氧基苄叉基)-1,2-二甲基-1H-咪唑-5(4H)-酮被用作合成更复杂分子的构建模块。其独特的结构允许探索新的化学反应和开发新的化合物。
生物
在生物学研究中,研究该化合物具有潜在的生物活性,包括抗菌、抗氧化和抗炎特性。研究人员调查其与生物靶标的相互作用及其对细胞过程的影响。
医药
在医药领域,该化合物正在探索其潜在的治疗应用。其与特定分子靶标相互作用的能力使其成为药物开发的候选者,特别是在治疗氧化应激和炎症起作用的疾病方面。
工业
在工业领域,(Z)-4-(4-羟基-3,5-二甲氧基苄叉基)-1,2-二甲基-1H-咪唑-5(4H)-酮用于开发新材料,并作为合成官能化聚合物和其他先进材料的前体。
作用机制
(Z)-4-(4-羟基-3,5-二甲氧基苄叉基)-1,2-二甲基-1H-咪唑-5(4H)-酮的作用机制涉及其与特定分子靶标的相互作用,例如酶和受体。苯环上的羟基和甲氧基对其结合亲和力和特异性有贡献。该化合物可以调节各种信号通路,导致其观察到的生物学效应。
相似化合物的比较
类似化合物
(E)-4-(4-羟基-3,5-二甲氧基苄叉基)-1,2-二甲基-1H-咪唑-5(4H)-酮: 该化合物的E异构体,其具有不同的原子空间排列。
4-(4-羟基-3,5-二甲氧基苯基)-1,2-二甲基-1H-咪唑-5(4H)-酮: 缺乏苄叉基的类似化合物。
4-(4-羟基-3,5-二甲氧基苄基)-1,2-二甲基-1H-咪唑-5(4H)-酮: 具有苄基而不是苄叉基的衍生物。
独特性
(Z)-4-(4-羟基-3,5-二甲氧基苄叉基)-1,2-二甲基-1H-咪唑-5(4H)-酮的独特性在于其特定的(Z)构型,这影响了其化学反应性和生物活性。苯环上同时存在羟基和甲氧基进一步增强了其在各种应用中的通用性。
属性
分子式 |
C14H16N2O4 |
|---|---|
分子量 |
276.29 g/mol |
IUPAC 名称 |
(5Z)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2,3-dimethylimidazol-4-one |
InChI |
InChI=1S/C14H16N2O4/c1-8-15-10(14(18)16(8)2)5-9-6-11(19-3)13(17)12(7-9)20-4/h5-7,17H,1-4H3/b10-5- |
InChI 键 |
WOPQYZBWDNTFNM-YHYXMXQVSA-N |
手性 SMILES |
CC1=N/C(=C\C2=CC(=C(C(=C2)OC)O)OC)/C(=O)N1C |
规范 SMILES |
CC1=NC(=CC2=CC(=C(C(=C2)OC)O)OC)C(=O)N1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5,6-Dimethyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B11812631.png)







![2-(p-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11812676.png)


